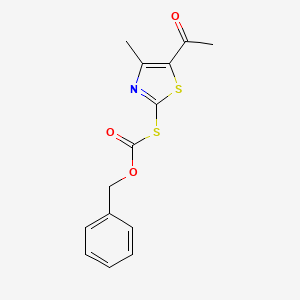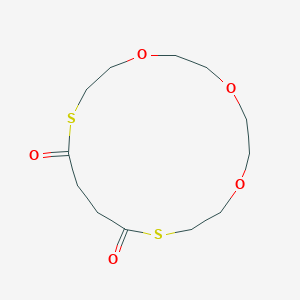
1,4,7-Trioxa-10,15-dithiacycloheptadecane-11,14-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7-Trioxa-10,15-dithiacycloheptadecane-11,14-dione is a chemical compound with the molecular formula C12H20O5S2 It is known for its unique structure, which includes three oxygen atoms and two sulfur atoms within a 17-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7-Trioxa-10,15-dithiacycloheptadecane-11,14-dione typically involves the formation of the 17-membered ring through a series of organic reactions. One common method includes the reaction of diethylene glycol with a suitable sulfur-containing reagent under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
1,4,7-Trioxa-10,15-dithiacycloheptadecane-11,14-dione undergoes various types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The oxygen and sulfur atoms can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Aplicaciones Científicas De Investigación
1,4,7-Trioxa-10,15-dithiacycloheptadecane-11,14-dione has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism by which 1,4,7-Trioxa-10,15-dithiacycloheptadecane-11,14-dione exerts its effects involves its ability to form stable complexes with metal ions and other molecules. The oxygen and sulfur atoms in the compound can coordinate with metal ions, facilitating various chemical reactions. This coordination ability is crucial for its applications in catalysis and material science.
Comparación Con Compuestos Similares
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another macrocyclic compound with a similar ring structure but containing nitrogen atoms instead of sulfur.
4,7,10-Trioxa-1,13-tridecanediamine: A compound with a similar oxygen-containing structure but different functional groups.
Uniqueness
1,4,7-Trioxa-10,15-dithiacycloheptadecane-11,14-dione is unique due to the presence of both oxygen and sulfur atoms within its ring structure. This combination imparts distinct chemical properties, such as the ability to form stable complexes with a wide range of metal ions, making it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
62786-68-9 |
|---|---|
Fórmula molecular |
C12H20O5S2 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
1,4,7-trioxa-10,15-dithiacycloheptadecane-11,14-dione |
InChI |
InChI=1S/C12H20O5S2/c13-11-1-2-12(14)19-10-8-17-6-4-15-3-5-16-7-9-18-11/h1-10H2 |
Clave InChI |
HUGDNWLRWHNMCW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)SCCOCCOCCOCCSC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



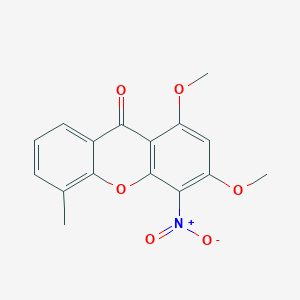

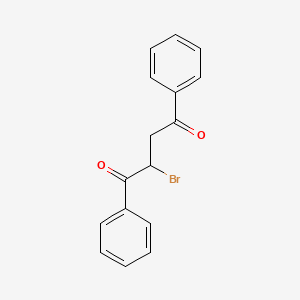
![4-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}morpholine](/img/structure/B14513159.png)

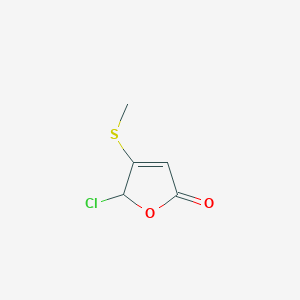
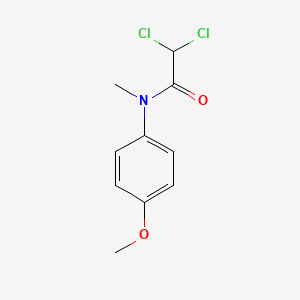


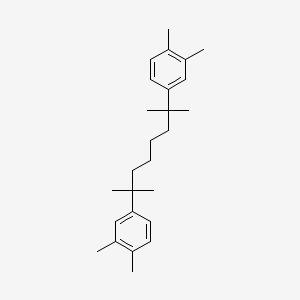
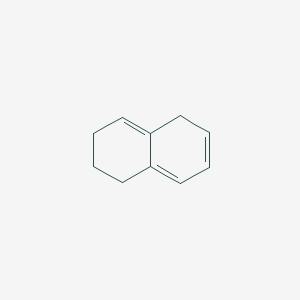
![1,2-Diphenylbicyclo[3.1.0]hex-2-ene](/img/structure/B14513220.png)
